molecular formula C16H18N6 B11498255 N-butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine

N-butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B11498255
M. Wt: 294.35 g/mol
InChI Key: AQWGAONOHAWRKJ-UHFFFAOYSA-N
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Description

N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is a complex organic compound that features an imidazole ring, a triazine ring, and a phenyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the imidazole and triazine rings makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine typically involves the formation of the imidazole and triazine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The triazine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group and other substituents can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is unique due to the combination of the imidazole and triazine rings along with the phenyl group

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

N-butyl-4-imidazol-1-yl-6-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H18N6/c1-2-3-9-18-15-19-14(13-7-5-4-6-8-13)20-16(21-15)22-11-10-17-12-22/h4-8,10-12H,2-3,9H2,1H3,(H,18,19,20,21)

InChI Key

AQWGAONOHAWRKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3

Origin of Product

United States

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